Lipophilicity Advantage Over 2-Regioisomer
The 4‑yloxy isomer (free base) exhibits an XlogP of 3.0, compared to an XLogP3 of 2.3 for the 2‑yloxy isomer, a difference of +0.7 log units [1]. This indicates that the para‑substituted scaffold is approximately 5‑fold more lipophilic, which can enhance passive membrane permeability and improve oral bioavailability in lead optimization programs.
| Evidence Dimension | Predicted lipophilicity (XlogP / XLogP3) |
|---|---|
| Target Compound Data | XlogP = 3.0 (free base, CAS 125470‑84‑0) |
| Comparator Or Baseline | 2‑([1,1'‑Biphenyl]‑2‑yloxy)ethanamine (CAS 23314‑13‑8); XLogP3 = 2.3 |
| Quantified Difference | ΔXlogP = +0.7 (target more lipophilic) |
| Conditions | Computed values: target XlogP from chem960.com; comparator XLogP3 from PubChem (release 2025.09.15) |
Why This Matters
Lipophilicity directly influences ADME properties; a 0.7 log unit increase can translate to significantly higher membrane flux, making the 4‑yloxy isomer a preferred starting point for CNS‑penetrant or orally bioavailable candidate design.
- [1] PubChem. 2‑(Biphenyl‑2‑yloxy)ethanamine (CID 542001). Computed Properties: XLogP3 = 2.3, TPSA = 35.3 Ų. View Source
